molecular formula C24H26N6O4S B2608535 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 1208731-99-0

5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2608535
CAS No.: 1208731-99-0
M. Wt: 494.57
InChI Key: GKCCBDGUJYSNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic molecule comprising three key moieties:

1-Benzyl-1H-benzo[d]imidazole: A bicyclic aromatic system substituted with a benzyl group, known for its role in modulating receptor interactions and enhancing lipophilicity .

1,3-Dimethylpyrimidine-2,4(1H,3H)-dione: A uracil-derived scaffold with methyl substituents, often associated with hydrogen-bonding capabilities and enzyme inhibition .

This compound’s design likely targets pharmacological applications, leveraging the benzoimidazole-piperazine framework for receptor binding and the sulfonyl-pyrimidinedione for enhanced pharmacokinetics.

Properties

CAS No.

1208731-99-0

Molecular Formula

C24H26N6O4S

Molecular Weight

494.57

IUPAC Name

5-[4-(1-benzylbenzimidazol-2-yl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C24H26N6O4S/c1-26-17-21(22(31)27(2)24(26)32)35(33,34)29-14-12-28(13-15-29)23-25-19-10-6-7-11-20(19)30(23)16-18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3

InChI Key

GKCCBDGUJYSNJT-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the piperazine ring and subsequent sulfonylation. The final step involves the formation of the pyrimidine-dione structure. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

The compound 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in various scientific research applications. This article provides a comprehensive overview of its applications across different fields, including medicinal chemistry, biology, and materials science.

Key Structural Features

  • Benzimidazole Core : Known for enzyme inhibition and receptor modulation.
  • Piperazine Ring : Contributes to the compound's biological activity.
  • Sulfonyl Group : Enhances solubility and reactivity.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features suggest several possible mechanisms of action:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown effective inhibition of cell growth in A431 and Jurkat cell lines with IC50 values below 10 µM, indicating strong anticancer properties.
Cell LineIC50 (µM)Mechanism of Action
A431<10Apoptosis induction via caspase activation
Jurkat<5Disruption of mitochondrial function
  • Antimicrobial Properties : Similar derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's broad-spectrum antimicrobial activity .

Biological Studies

The compound also serves as a probe in biological systems:

  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in DNA replication and cellular division, such as topoisomerases and kinases. This inhibition can lead to altered cell proliferation and apoptosis.
  • GABA-A Receptor Modulation : Recent studies suggest that this compound may act as a positive allosteric modulator of the GABA-A receptor, potentially offering therapeutic benefits for anxiety disorders.

Materials Science

In addition to its biological applications, the compound can be utilized in materials science:

  • Synthesis of New Materials : The unique structural attributes allow it to serve as a building block for more complex molecules used in various industrial applications.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Activity : A series of experiments demonstrated significant antimicrobial properties against resistant bacterial strains, showcasing its potential in treating infections .
  • Anticonvulsant Properties : Compounds within the same class have exhibited anticonvulsant activity, suggesting possible applications in neurological disorders .

Mechanism of Action

The mechanism of action of 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring and pyrimidine-dione structure may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name / ID Key Structural Features Synthesis Method Potential Applications Reference
Target Compound Benzoimidazole-piperazine-sulfonyl-pyrimidinedione Likely SNAr or coupling reactions Hypothesized kinase inhibition, antimicrobial N/A
I-BET469 () Benzoimidazole-morpholine-pyridinone Multi-step nucleophilic substitutions BET bromodomain inhibition
5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethylsulfanyl)-1H-benzoimidazole () Benzoimidazole-thioether-pyridine Substitution with thiol intermediates Antifungal, antibacterial
(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone () Benzoimidazole-piperazine-carbonyl-phenyl Nucleophilic aromatic substitution (SNAr) Antimicrobial, anticancer
Pyrazolo[3,4-d]pyrimidin-4-yl derivatives () Pyrazolopyrimidine-triazole/imidazole hybrids Cyclocondensation, isomerization Antiviral, kinase inhibition

Key Findings from Comparative Analysis

Sulfonyl vs. Thioether/Carbonyl Linkers: The sulfonyl group in the target compound likely enhances polarity and aqueous solubility compared to the thioether in ’s compound . This may improve oral bioavailability.

Benzoimidazole-Piperazine Hybrids :

  • Piperazine-substituted benzoimidazoles (e.g., ) are frequently employed in kinase inhibitors due to their ability to occupy hydrophobic pockets and mediate hydrogen bonding .
  • The benzyl group on the benzoimidazole in the target compound may enhance blood-brain barrier penetration relative to morpholine (I-BET469) or phenyl groups .

Pyrimidinedione vs. Pyridinone/Pyrazolopyrimidine Scaffolds: Pyrimidinediones (target compound) are associated with uridine phosphorylase or dihydroorotate dehydrogenase inhibition, while pyridinones (I-BET469) target epigenetic regulators . Pyrazolopyrimidines () are established kinase inhibitors (e.g., Janus kinase), suggesting the target compound may share similar mechanistic pathways .

Synthetic Accessibility: The target compound’s synthesis likely parallels ’s methods, involving sequential SNAr reactions or coupling of preformed benzoimidazole and pyrimidinedione intermediates . By contrast, I-BET469’s morpholine-pyridinone framework requires more complex multi-step functionalization .

Biological Activity

The compound 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzimidazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Piperazine ring : Often associated with various pharmacological effects, including anxiolytic and antipsychotic activities.
  • Pyrimidine dione structure : Contributes to the compound's potential as a therapeutic agent.

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. A study involving similar compounds demonstrated their ability to inhibit human topoisomerase I, an enzyme crucial for DNA replication in cancer cells. The binding affinity of these compounds to DNA was assessed using fluorescence and circular dichroism spectroscopy, revealing strong interactions that could lead to DNA damage and apoptosis in cancer cells .

Antimicrobial Activity

The benzimidazole framework is also associated with antimicrobial activity. Compounds with similar structures have been evaluated against various bacterial strains, demonstrating notable efficacy. For instance, derivatives showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the chemical structure can enhance antibacterial potency .

Antidiabetic Potential

Recent studies have highlighted the potential of piperazine derivatives as antidiabetic agents. The compound's ability to inhibit carbohydrate-hydrolyzing enzymes has been investigated, showing promise in lowering blood glucose levels. The IC50 values of related piperazine compounds were significantly lower than acarbose, a standard antidiabetic drug .

The biological activity of the compound can be attributed to several mechanisms:

  • DNA Interaction : The benzimidazole moiety binds to DNA minor grooves, disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfonyl group may play a role in inhibiting key enzymes involved in metabolic pathways, particularly those related to cancer and diabetes.
  • Cell Signaling Modulation : The compound may influence various signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

StudyFindings
Anticancer Efficacy A series of benzimidazole derivatives were tested against 60 cancer cell lines; several showed promising cytotoxicity with IC50 values ranging from 0.5 µM to 10 µM .
Antimicrobial Testing Compounds exhibited significant antibacterial activity with MIC values as low as 12.5 µg/ml against S. typhi .
Antidiabetic Activity Piperazine derivatives demonstrated IC50 values significantly lower than acarbose (IC50 = 610.7 ± 0.1 µM), indicating stronger inhibitory effects on glucose metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.